molecular formula C6H3BrClFO2S B1273184 4-Bromo-2-fluorobenzenesulfonyl chloride CAS No. 216159-03-4

4-Bromo-2-fluorobenzenesulfonyl chloride

Cat. No.: B1273184
CAS No.: 216159-03-4
M. Wt: 273.51 g/mol
InChI Key: XNYBZLRIUHNRQY-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

4-Bromo-2-fluorobenzenesulfonyl chloride is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it reacts with various organic compounds to form new chemical entities.

Mode of Action

This compound is often used in the Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction, to form carbon-carbon bonds. The sulfonyl chloride group in the molecule can react with amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other compounds .

Pharmacokinetics

It’s worth noting that the compound is sensitive to moisture and hydrolyzes in water , which could potentially affect its stability and bioavailability in biological systems.

Result of Action

The result of the action of this compound is the formation of new chemical entities through its reactions with various nucleophiles. These new compounds can have a wide range of properties and biological activities depending on their structure .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of moisture. It is moisture-sensitive and should be stored away from oxidizing agents, water, and bases . Its reactivity can also be affected by the solvent used in the reaction.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of protein side chains. It interacts with enzymes, proteins, and other biomolecules, such as tyrosine, lysine, and histidine residues, through sulfonylation reactions . These interactions often result in the formation of stable sulfonamide bonds, which can alter the activity and function of the target biomolecules. The compound’s ability to hydrolyze in water makes it reactive and suitable for various biochemical applications .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of tyrosine residues can impact signal transduction pathways, leading to altered cellular responses. Additionally, the compound’s reactivity with lysine and histidine residues can affect enzyme activity and gene expression, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, forming stable sulfonamide bonds. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. For example, the sulfonylation of active site residues in enzymes can inhibit their catalytic activity, while modification of regulatory proteins can alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is moisture-sensitive and hydrolyzes in the presence of water, which can affect its long-term stability and reactivity . Studies have shown that prolonged exposure to aqueous environments can lead to the degradation of the compound, resulting in reduced efficacy in biochemical assays. When stored under inert conditions, the compound remains stable and retains its reactivity for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as severe skin burns and eye damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without inducing toxicity. Careful dosage optimization is essential to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For example, the sulfonylation of enzymes in the glycolytic pathway can alter their activity, leading to changes in glucose metabolism. Additionally, the compound’s reactivity with cofactors, such as NADH and ATP, can impact energy production and utilization within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may bind to transport proteins that mediate its uptake into cells, where it can then interact with target biomolecules. The distribution of the compound within tissues can also be influenced by its solubility and reactivity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, the presence of targeting signals on the compound can direct it to the nucleus, where it can modify nuclear proteins involved in gene expression. Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluorobenzenesulfonyl chloride can be synthesized by reacting 4-bromo-2-fluorobenzenesulfonic acid with thionyl chloride. The reaction typically uses aluminum trichloride as a catalyst and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and organometallic compounds.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Products: Products can include biaryl compounds and other complex organic structures.

Scientific Research Applications

4-Bromo-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-bromo-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYBZLRIUHNRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371265
Record name 4-Bromo-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216159-03-4
Record name 4-Bromo-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluorobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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